molecular formula C15H7ClN2O2 B8041464 4-Chloroisoindolo[2,3-a]quinazoline-5,11-dione

4-Chloroisoindolo[2,3-a]quinazoline-5,11-dione

Cat. No.: B8041464
M. Wt: 282.68 g/mol
InChI Key: SPMQEJWYVBDXFI-UHFFFAOYSA-N
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Description

4-Chloroisoindolo[2,3-a]quinazoline-5,11-dione is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused ring system that includes an isoindole and a quinazoline moiety, with a chlorine atom at the 4-position and keto groups at the 5 and 11 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroisoindolo[2,3-a]quinazoline-5,11-dione typically involves multi-component reactions (MCRs) that allow for the construction of complex molecules from simple building blocks. One common method involves the condensation of isatoic anhydride, appropriate amines, and 2-formylbenzoic acid using silica sulfuric acid as a catalyst . This reaction proceeds under mild conditions and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloroisoindolo[2,3-a]quinazoline-5,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of alcohol derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to create a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, such as hydroxyl, amino, and thiol groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloroisoindolo[2,3-a]quinazoline-5,11-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A derivative of quinazoline with a similar fused ring system but different functional groups.

    Isoindoloquinazoline: Compounds with similar core structures but varying substituents and functional groups.

Uniqueness

4-Chloroisoindolo[2,3-a]quinazoline-5,11-dione is unique due to the presence of the chlorine atom at the 4-position and the keto groups at the 5 and 11 positions. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other quinazoline derivatives .

Properties

IUPAC Name

4-chloroisoindolo[2,3-a]quinazoline-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClN2O2/c16-10-6-3-7-11-12(10)14(19)17-13-8-4-1-2-5-9(8)15(20)18(11)13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMQEJWYVBDXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=O)C4=C(N3C2=O)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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